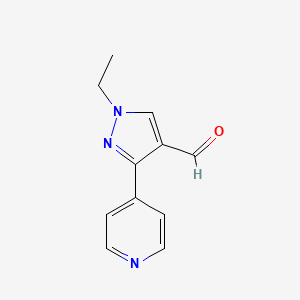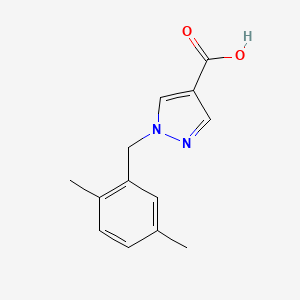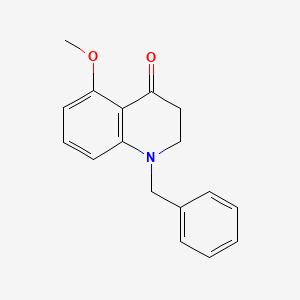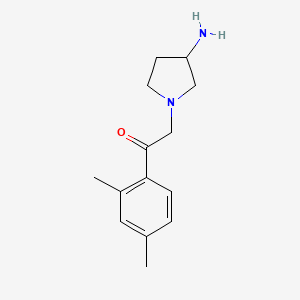
1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
Pyrazole is a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms . The compound you mentioned, “1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde”, is a derivative of pyrazole, with an ethyl group attached at the 1-position, a pyridin-4-yl group at the 3-position, and a carbaldehyde group at the 4-position .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a pyrazole ring with an ethyl group, a pyridin-4-yl group, and a carbaldehyde group attached at the 1, 3, and 4 positions respectively .Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on the specific conditions and reagents used. Pyrazole derivatives can undergo a variety of reactions, including oxidation, reduction, and various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. Pyrazole derivatives generally have low to moderate water solubility and can exhibit a range of physical states, from liquids to crystalline solids .Aplicaciones Científicas De Investigación
Coordination Chemistry and Ligand Properties
1-Ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde and its derivatives exhibit fascinating variability in chemistry and properties when used as ligands in coordination compounds. They have been extensively studied for their ability to form complex compounds with metal ions, which are of interest due to their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activities. This versatility underscores potential applications in materials science, catalysis, and bioinorganic chemistry (Boča, Jameson, & Linert, 2011).
Kinase Inhibition for Therapeutic Applications
Compounds bearing the pyrazolo[3,4-b]pyridine scaffold, closely related to this compound, have been claimed for kinase inhibition in many patents. This highlights their significance in designing therapeutic agents targeting a broad range of kinase-related diseases. The ability of these compounds to interact with kinases through multiple binding modes makes them valuable in medicinal chemistry for developing selective kinase inhibitors, potentially leading to new treatments for cancer, inflammatory diseases, and other conditions (Wenglowsky, 2013).
Chemical Synthesis and Catalysis
Research into compounds related to this compound has also delved into their roles in chemical synthesis and catalysis. These compounds are utilized in synthesizing a variety of heterocyclic compounds, demonstrating their utility as intermediates in organic synthesis. The exploration of their chemistry has led to the development of novel synthetic methods and catalytic processes, enhancing the efficiency and scope of synthetic organic chemistry (Khojasteh et al., 2011; Parmar, Vala, & Patel, 2023).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-ethyl-3-pyridin-4-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-14-7-10(8-15)11(13-14)9-3-5-12-6-4-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFTVEYMYCZLLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=NC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(azepan-1-yl)ethan-1-one](/img/structure/B1465577.png)

![tert-Butyl 3-[3-amino-4-(aminocarbonyl)-1H-pyrazol-1-yl]-1-pyrrolidinecarboxylate](/img/structure/B1465579.png)




![2-Ethyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1465589.png)
![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1465593.png)
![3-Amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one](/img/structure/B1465594.png)
![{4-[(4-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid](/img/structure/B1465595.png)
![Methyl 2-(3-oxo-1,4-diazabicyclo[2.2.2]oct-2-yl)acetate](/img/structure/B1465596.png)
![6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B1465597.png)